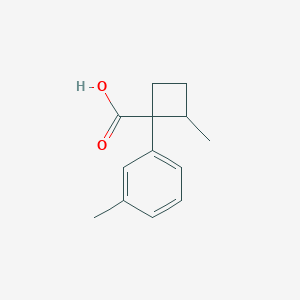
4-Vinylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinylaniline hydrochloride is a vinyl-substituted aromatic amine. It is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance
準備方法
Synthetic Routes and Reaction Conditions
4-Vinylaniline hydrochloride can be synthesized through various methods. One common method involves the reduction of 4-nitrostyrene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-Vinylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrostyrene using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting 4-Vinylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .
化学反応の分析
Types of Reactions
4-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinylbenzoquinone.
Reduction: The compound can be reduced to form 4-ethyl aniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-vinylbenzoquinone
Reduction: 4-ethyl aniline
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism by which 4-Vinylaniline hydrochloride exerts its effects involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For example, in biosensors, the conductive polymers can interact with analytes, leading to changes in electrical conductivity that can be measured and analyzed .
類似化合物との比較
Similar Compounds
- 3-Vinylaniline
- 4-Vinylpyridine
- 4-Vinylbenzoic acid
- Styrene
- Cinnamyl alcohol
- 4-Cyanostyrene
- Methyl 4-vinylbenzoate
- 3-Nitrostyrene
- 4-Vinylanisole
- 2-Vinylpyridine
Uniqueness
4-Vinylaniline hydrochloride is unique due to its vinyl-substituted aromatic amine structure, which allows it to undergo polymerization and form conductive polymers. This property makes it particularly valuable in the development of biosensors and other electronic devices .
特性
CAS番号 |
111981-34-1 |
|---|---|
分子式 |
C8H10ClN |
分子量 |
155.62 g/mol |
IUPAC名 |
4-ethenylaniline;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
InChIキー |
SFEFZLHQUBUCKM-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)






![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)



![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)

